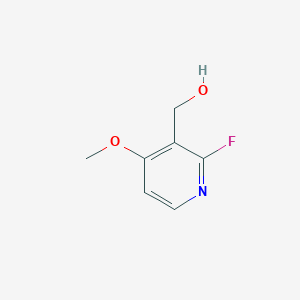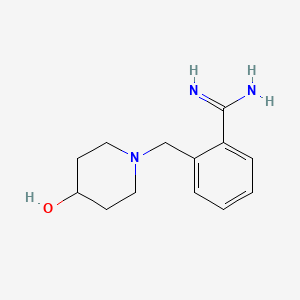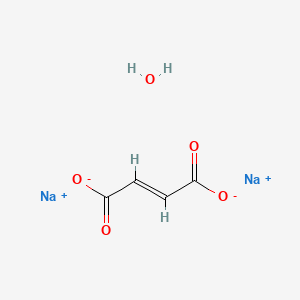![molecular formula C7H7BCl2O3 B12092942 Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- CAS No. 851756-55-3](/img/structure/B12092942.png)
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a hydroxymethyl group. This compound is of significant interest due to its versatile reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an aryl lithium or Grignard reagent with trimethyl borate followed by hydrolysis yields the desired boronic acid . In the case of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, the starting material would be 2,6-dichloro-3-(hydroxymethyl)phenyl lithium or Grignard reagent.
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of boronic acids generally involves their ability to form reversible covalent complexes with molecules containing diol groups. This property is exploited in various applications, such as molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 3-(Hydroxymethyl)phenylboronic acid
Comparison: Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is unique due to the presence of chlorine atoms and a hydroxymethyl group on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various reactions. For example, the electron-withdrawing chlorine atoms can enhance the electrophilicity of the boronic acid, making it more reactive in certain coupling reactions compared to unsubstituted phenylboronic acids .
This detailed article provides a comprehensive overview of Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
851756-55-3 |
|---|---|
Molekularformel |
C7H7BCl2O3 |
Molekulargewicht |
220.84 g/mol |
IUPAC-Name |
[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2 |
InChI-Schlüssel |
VPKKTRJMCRDMGV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1Cl)CO)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)


![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)


![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)


![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
